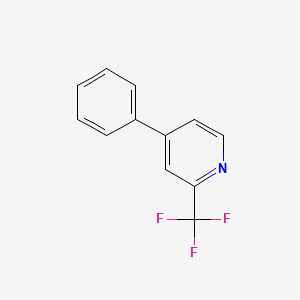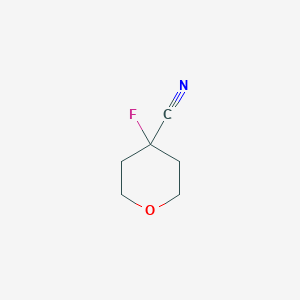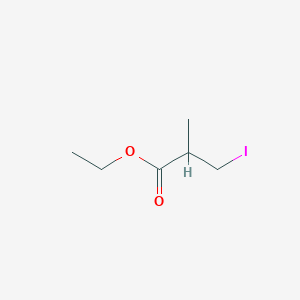
Ethyl 3-iodo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iodo-2-methylpropanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group, an iodine atom, and a methyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-iodo-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-methylpropanoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to ethyl 2-methylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the ester group to a carboxylic acid, resulting in 3-iodo-2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted esters or amides.
Reduction: Ethyl 2-methylpropanoate.
Oxidation: 3-iodo-2-methylpropanoic acid.
Applications De Recherche Scientifique
Ethyl 3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-iodo-2-methylpropanoate depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol or alkane, depending on the reducing agent used. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methylpropanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-chloro-2-methylpropanoate:
Uniqueness
Ethyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in radiolabeling and imaging applications.
Propriétés
Formule moléculaire |
C6H11IO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
ethyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
XSJVLSSSJNHGMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


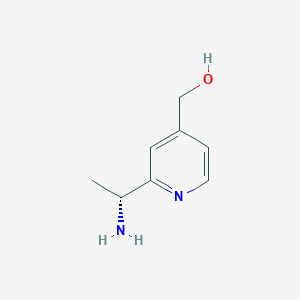
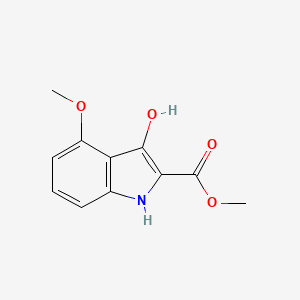
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
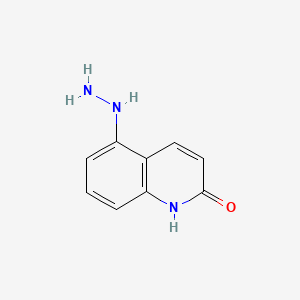
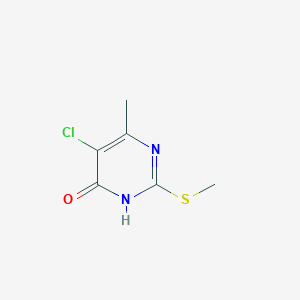
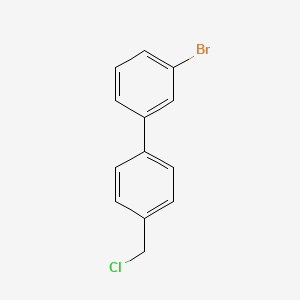
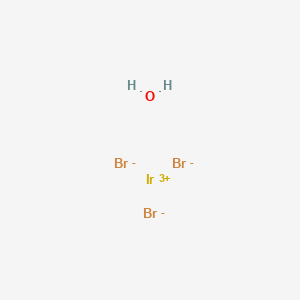
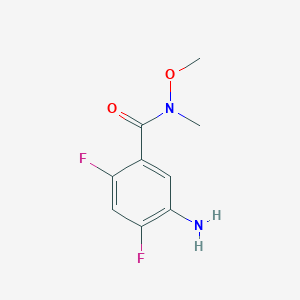
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
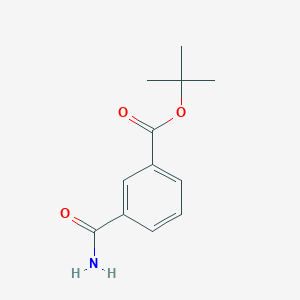
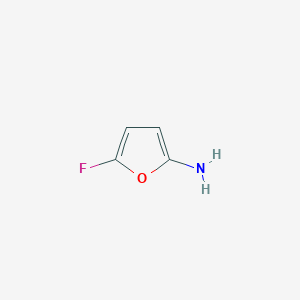
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
